![molecular formula C7H14N4OSi B12534892 4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine CAS No. 676608-00-7](/img/structure/B12534892.png)
4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine is a compound that features a triazine ring substituted with a methyl group, a trimethylsilyloxy group, and an amine group. The trimethylsilyloxy group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine typically involves the reaction of 4-methyl-1,3,5-triazin-2-amine with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyloxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used for introducing the trimethylsilyloxy group.
Pyridine or Triethylamine: Bases used to facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the trimethylsilyloxy group.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trimethylsilyloxy group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective modifications and transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Drometrizole Trisiloxane: A compound with a similar trimethylsilyloxy group, used in sunscreen formulations.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a silyloxy group, used as a precursor to biologically active natural products.
Uniqueness
4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. Its combination of a methyl group, trimethylsilyloxy group, and amine group makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
676608-00-7 |
|---|---|
Molekularformel |
C7H14N4OSi |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
4-methyl-6-trimethylsilyloxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H14N4OSi/c1-5-9-6(8)11-7(10-5)12-13(2,3)4/h1-4H3,(H2,8,9,10,11) |
InChI-Schlüssel |
RNXKVRUYLFMMJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)O[Si](C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


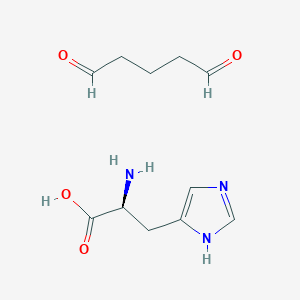
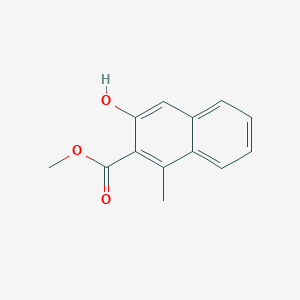
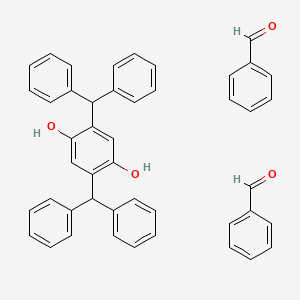
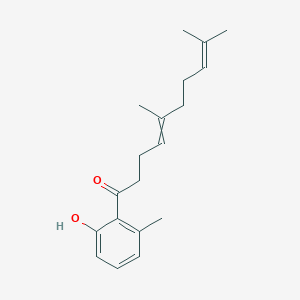
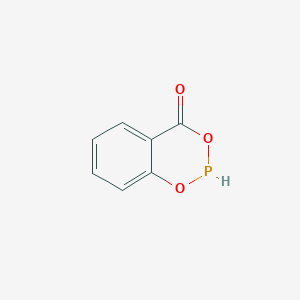
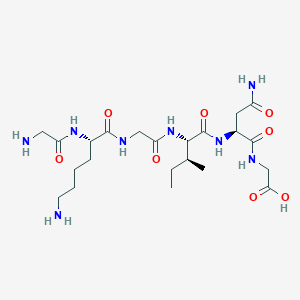
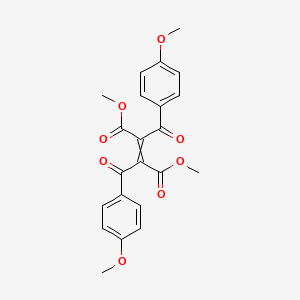
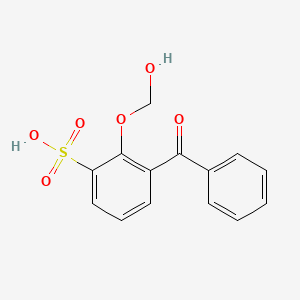
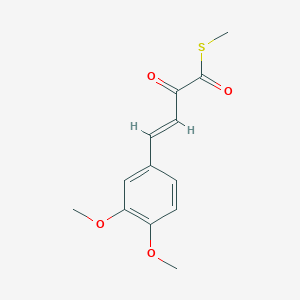
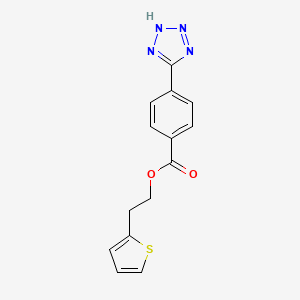
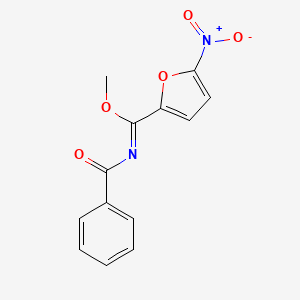
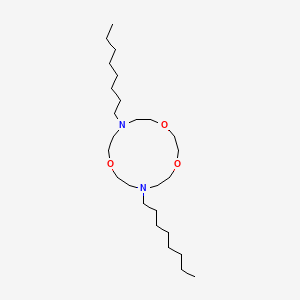
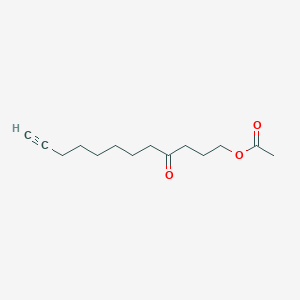
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
